Moderate Neurotensin Receptor 1 (NTR1) Agonism: A Balanced Potency Profile Compared to ML314
The target compound exhibits moderate NTR1 agonism with an EC50 of 6.66 µM in a confirmatory dose-response assay using NTR1-U2OS osteosarcoma cells (PubChem AID 504549) . This potency is 3.5-fold lower than the well-characterized reference agonist ML314, which has an EC50 of 1.9 µM in comparable in vitro models . While less potent, this intermediate activity profile can be advantageous in phenotypic screening where complete receptor activation leads to desensitization or off-target effects.
| Evidence Dimension | NTR1 Agonist Activity (β-Arrestin Recruitment Assay) |
|---|---|
| Target Compound Data | EC50 = 6.66 µM (6.66E+3 nM) |
| Comparator Or Baseline | ML314 (EC50 = 1.9 µM) |
| Quantified Difference | Target compound is 3.5-fold less potent than ML314 |
| Conditions | Human NTR1-U2OS osteosarcoma cells, β-arrestin GFP translocation, 10-point dose-response |
Why This Matters
This moderate potency avoids the full receptor activation associated with ML314, potentially reducing target-mediated toxicity while still engaging the NTR1 pathway for addiction research models.
- [1] BindingDB BDBM57115. Neurotensin receptor type 1 (Human) EC50 6.66E+3 nM. PubChem BioAssay AID 504549. View Source
